
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Cyclopropyl-N²,N²-diethyl-1,3,5-triazine-2,4-diamine (CAS: 1340107-93-8) is a substituted 1,3,5-triazine derivative characterized by a cyclopropyl group at the 6-position and diethylamino groups at the N² positions. Triazines are six-membered heterocyclic compounds with three nitrogen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science . This compound belongs to a class of triazines where substituents significantly influence physicochemical properties and biological activity. While commercial availability is currently discontinued, its structural features warrant comparative analysis with analogous compounds.
Preparation Methods
The synthesis of 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine. The process can be summarized as follows:
Starting Material: Cyanuric chloride
Reagents: Cyclopropylamine and diethylamine
Solvent: Acetonitrile or dichloromethane
Catalyst: Triethylamine
Reaction Conditions: The reaction is carried out at room temperature with continuous stirring until the completion of the reaction, which is monitored using thin-layer chromatography (TLC).
Industrial production methods may involve scaling up the laboratory synthesis process with optimizations to improve yield and purity.
Chemical Reactions Analysis
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents. Common reagents include alkyl halides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazine ring and formation of corresponding amines and carboxylic acids.
Scientific Research Applications
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological pathways in pests.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors critical for cellular processes, leading to the desired therapeutic or pesticidal effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Triazine Derivatives
Substituent-Driven Variations in Activity and Stability
Antimicrobial Triazines: 6-Aryl-1,6-Dihydro-1,3,5-Triazine-2,4-Diamines
- Structure : 6-Aryl substituents (e.g., phenyl, naphthyl) instead of cyclopropyl; N² positions may vary (e.g., alkyl, hydrogen).
- Key Findings: Aryl groups enhance π-π stacking interactions with microbial enzymes, improving antimicrobial potency .
Herbicidal Triazines: Simazine and Propazine
- Simazine (6-Chloro-N²,N⁴-diethyl-1,3,5-triazine-2,4-diamine, CAS: 122-34-9): Structure: Chloro at C6; diethylamino at N² and N⁴. Activity: Broad-spectrum herbicide targeting photosystem II in plants . Comparison: Chloro substituents increase electrophilicity, enhancing reactivity with biological targets. The cyclopropyl group in the target compound likely reduces electrophilicity, shifting activity away from herbicidal effects .
Propazine (N²,N⁴-Di-isopropyl-6-methylthio-1,3,5-triazine-2,4-diamine):
Metabolites and Degradation Products
- Desethyl Altrazine (6-Chloro-N²-isopropyl-1,3,5-triazine-2,4-diamine): Structure: Chloro at C6; isopropyl at N². Role: Atrazine metabolite with reduced phytotoxicity compared to parent compounds .
Physicochemical Properties and Stability
- Stability Insights: Styryl-substituted triazines (e.g., –3) exhibit conformational stability due to planar π-systems, whereas cyclopropyl’s non-planar structure may enhance kinetic stability . Diethylamino groups (target compound) vs. dimethylamino (–3): Increased alkyl chain length may improve lipophilicity but reduce crystallinity .
Environmental and Toxicological Profiles
- Terbuthylazine vs. Atrazine: Terbuthylazine’s tert-butyl group reduces water solubility and aquatic toxicity compared to atrazine’s isopropyl group .
Biological Activity
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine is a nitrogen-containing heterocyclic compound belonging to the triazine family. Its unique structure includes a triazine ring with two ethyl groups at the 2-position and a cyclopropyl group at the 6-position. This compound has garnered interest in pharmaceutical and agrochemical applications due to its notable biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a library of compounds with a similar triazine scaffold showed selective inhibition against triple-negative breast cancer cells (MDA-MB231), while sparing non-cancerous cells (MCF-10A) . This selectivity is critical for developing targeted cancer therapies.
The mechanism of action for this compound involves interactions with specific biological targets. Interaction studies suggest that this compound may bind effectively to proteins involved in cell proliferation and survival pathways. The binding affinity and selectivity towards cancerous cells highlight its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that the presence of the cyclopropyl and diethyl substituents contributes significantly to the compound's biological activity. Variations in these substituents can lead to changes in pharmacokinetics and efficacy against different cancer types .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful. The following table summarizes key features and biological activities of similar triazine derivatives:
Compound Name | Structure Features | Unique Properties |
---|---|---|
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine | Chloride substituent at position 6 | Enhanced herbicidal activity |
6-Methyl-N,N-diethyl-1,3,5-triazine-2,4-diamine | Methyl group at position 6 | Increased lipophilicity |
6-(Cyclohexyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine | Cyclohexyl substituent | Potentially different pharmacokinetics |
6-Cyclopropyl-N,N-diethyl-1,3,5-triazine-2,4-diamine | Cyclopropyl and diethyl groups | Promising selectivity towards cancer cells |
This table illustrates that while many triazines exhibit biological activity, the specific combination of substituents in this compound may confer unique steric effects and enhanced selectivity for cancer cells.
Study on Antiproliferative Activity
In a notable study published in Nature, researchers synthesized a series of triazines including this compound and evaluated their antiproliferative effects on various breast cancer cell lines. The results indicated that this compound significantly inhibited the growth of MDA-MB231 cells at concentrations as low as 10 μM . The selectivity profile was further validated by comparing its effects on non-cancerous cell lines.
In Vivo Studies
Preliminary in vivo studies are necessary to evaluate the pharmacodynamics and pharmacokinetics of this compound. These studies will help determine its efficacy in animal models of cancer and assess potential side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 6-Cyclopropyl-N²,N²-diethyl-1,3,5-triazine-2,4-diamine?
The synthesis typically involves multi-step reactions starting from cyanuric chloride or cyanoguanidine. Key steps include:
- Substitution reactions : Cyclopropyl and diethylamine groups are introduced via nucleophilic displacement of chlorine atoms on the triazine core under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 140°C, 150W microwave irradiation for 50 minutes) to improve yields and purity .
- Purification : Recrystallization from ethanol/water or chromatography for high-purity isolation .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, diethyl groups show characteristic triplet signals at ~1.2 ppm (CH₃) and quartet at ~3.4 ppm (CH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ matching theoretical calculations within 5 ppm error) .
- X-ray crystallography : Resolves cyclopropyl geometry and hydrogen-bonding interactions (if crystals are obtainable) .
Q. What preliminary biological assays are used to evaluate its activity?
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with triplicate determinations (mean ± SD) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for triple-negative breast cancer cells) .
Advanced Research Questions
Q. How do structural modifications at the 6-cyclopropyl and N²-diethyl positions affect biological activity?
- Substituent electronegativity : Electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position enhance antimicrobial activity by ~30% compared to cyclopropyl .
- Diethyl vs. dimethyl groups : Diethyl substituents improve lipid solubility, increasing cellular uptake and antiproliferative activity (IC₅₀ reduction from 45 µM to 22 µM in MDA-MB-231 cells) .
- Cyclopropyl rigidity : The strained ring may hinder rotation, optimizing binding to enzyme active sites (e.g., dihydrofolate reductase) .
Q. How can 3D-QSAR modeling guide the optimization of triazine derivatives?
- Field-based analysis : Electrostatic (e.g., negative potential near N²) and steric (e.g., bulky substituents at 6-position) contours correlate with antiproliferative activity .
- Validation : Leave-one-out cross-validation (q² > 0.5) and external test sets (R² > 0.8) ensure model reliability .
Q. How to resolve contradictions in reported biological data across studies?
- Experimental replication : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .
- Mechanistic studies : Use enzyme inhibition assays (e.g., kinase profiling) to confirm target specificity when antiproliferative results conflict .
- Meta-analysis : Compare substituent effects across analogs (e.g., 4-Cl-phenyl vs. cyclopropyl) to identify outlier data .
Properties
Molecular Formula |
C10H17N5 |
---|---|
Molecular Weight |
207.28 g/mol |
IUPAC Name |
6-cyclopropyl-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H17N5/c1-3-15(4-2)10-13-8(7-5-6-7)12-9(11)14-10/h7H,3-6H2,1-2H3,(H2,11,12,13,14) |
InChI Key |
SVEIDDWGNUKJDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N)C2CC2 |
Origin of Product |
United States |
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